Home > Products > Screening Compounds P19884 > 2-bromo-N-[2-({2-[(4-methoxy-2-nitrophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide
2-bromo-N-[2-({2-[(4-methoxy-2-nitrophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide -

2-bromo-N-[2-({2-[(4-methoxy-2-nitrophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide

Catalog Number: EVT-4196466
CAS Number:
Molecular Formula: C23H17BrN4O5S2
Molecular Weight: 573.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-Substituted-3-chloro-2-azetidinones

Compound Description: These compounds were synthesized and characterized as potential anti-inflammatory and anthelmintic agents. [, ] They are characterized by a β-lactam ring (azetidinone) with a chlorine atom at the 3-position and various substituents on the nitrogen atom.

Relevance: While structurally distinct from the target compound, N-substituted-3-chloro-2-azetidinones share the presence of a heterocyclic ring system and an amide bond, features important for biological activity. Both compound classes also explore the impact of various substituents on their pharmaceutical properties. The target compound, 2-bromo-N-[2-({2-[(4-methoxy-2-nitrophenyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]benzamide, and the N-substituted-3-chloro-2-azetidinones both highlight the importance of exploring diverse heterocyclic scaffolds and substitution patterns in drug discovery. [, ]

LpxC Inhibitors

Compound Description: These compounds target the enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), essential for Gram-negative bacterial survival. [, ] A prominent example is ACHN-975, which demonstrated antibacterial activity but exhibited dose-limiting cardiovascular toxicity. Subsequent efforts led to the development of LPXC-516 (compound 26), exhibiting improved properties but still facing limitations due to a narrow therapeutic window. [, ]

Relevance: LpxC inhibitors like ACHN-975 and LPXC-516 often incorporate hydroxamic acid or similar functionalities to chelate the zinc ion in the LpxC active site. Although the target compound lacks this specific feature, its benzamide moiety and aromatic rings could potentially interact with the enzyme's binding pocket. Both the target compound, 2-bromo-N-[2-({2-[(4-methoxy-2-nitrophenyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]benzamide, and LpxC inhibitors demonstrate the importance of exploring diverse chemical structures for targeting specific enzymes and overcoming challenges like narrow therapeutic windows. [, ]

Apoptosis-Inducing Agents

Compound Description: These compounds are designed to induce programmed cell death (apoptosis) and are investigated for treating cancer and immune diseases. [] The patent describes a wide array of compounds with diverse structures, many containing piperazine or piperidine rings.

Relevance: While structurally diverse, some apoptosis-inducing agents may share common features with the target compound, such as aromatic rings, amide bonds, and specific substituents like nitro or methoxy groups. The presence of these moieties might indicate potential interactions with similar biological targets or pathways. For example, both the target compound, 2-bromo-N-[2-({2-[(4-methoxy-2-nitrophenyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]benzamide, and certain apoptosis-inducing agents leverage the presence of nitro and methoxy substituents, suggesting potential for influencing similar biological pathways or interacting with comparable protein targets. []

Cycloaliphatic Phenylacetamides and Benzamides

Compound Description: These compounds are patented for their analgesic properties while possessing a low risk of abuse. [] They feature cycloaliphatic rings substituted with oxy or thio groups adjacent to the amide nitrogen.

Relevance: The target compound shares the benzamide core structure with this class. Although the target compound lacks the cycloaliphatic ring, the presence of a sulfur atom linked to the benzothiazole ring might offer similar conformational flexibility and potential for interacting with biological targets. Both compound classes emphasize the significance of strategically incorporating specific structural features, such as benzamide moieties and flexible linkers, to achieve desired biological activities and safety profiles. []

Myristate Small Molecule Inhibitors of BCR-ABL

Compound Description: These compounds target the BCR-ABL tyrosine kinase, a key driver of chronic myeloid leukemia. [] The patent focuses on pyrimidine derivatives with various substituents designed to improve potency and selectivity.

Relevance: While structurally distinct from the target compound, some BCR-ABL inhibitors might incorporate aromatic rings and amide bonds for interaction with the kinase domain. Additionally, exploring diverse substituents on the pyrimidine core in BCR-ABL inhibitors aligns with the strategy of fine-tuning pharmacological properties through substitutions in the target compound. This parallel approach emphasizes the importance of systematically modifying chemical structures to optimize interactions with target proteins and achieve desired therapeutic outcomes. []

Properties

Product Name

2-bromo-N-[2-({2-[(4-methoxy-2-nitrophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide

IUPAC Name

2-bromo-N-[2-[2-(4-methoxy-2-nitroanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]benzamide

Molecular Formula

C23H17BrN4O5S2

Molecular Weight

573.4 g/mol

InChI

InChI=1S/C23H17BrN4O5S2/c1-33-14-7-9-17(19(11-14)28(31)32)26-21(29)12-34-23-27-18-8-6-13(10-20(18)35-23)25-22(30)15-4-2-3-5-16(15)24/h2-11H,12H2,1H3,(H,25,30)(H,26,29)

InChI Key

VAOWUWHUTXGSBM-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)C4=CC=CC=C4Br)[N+](=O)[O-]

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)C4=CC=CC=C4Br)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.